Aerothionin
Aerothionin
Aerothionin is a dimeric spiroisoxazoline derived from marine sponges that demonstrates antimycobacterial activity. It is cytotoxic to HeLa cells, inhibiting proliferation with an IC50 value of 29 µM.
Aerothionin has antineoplastic activity; isolated from a Red Sea sponge of the Suberea genus.
Aerothionin has antineoplastic activity; isolated from a Red Sea sponge of the Suberea genus.
Brand Name:
Vulcanchem
CAS No.:
28714-26-3
VCID:
VC0517360
InChI:
InChI=1S/C24H26Br4N4O8/c1-37-17-11(25)7-23(19(33)15(17)27)9-13(31-39-23)21(35)29-5-3-4-6-30-22(36)14-10-24(40-32-14)8-12(26)18(38-2)16(28)20(24)34/h7-8,19-20,33-34H,3-6,9-10H2,1-2H3,(H,29,35)(H,30,36)/t19?,20?,23-,24-/m1/s1
SMILES:
COC1=C(C(C2(CC(=NO2)C(=O)NCCCCNC(=O)C3=NOC4(C3)C=C(C(=C(C4O)Br)OC)Br)C=C1Br)O)Br
Molecular Formula:
C24H26Br4N4O8
Molecular Weight:
818.1 g/mol
Aerothionin
CAS No.: 28714-26-3
Cat. No.: VC0517360
Molecular Formula: C24H26Br4N4O8
Molecular Weight: 818.1 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Aerothionin is a dimeric spiroisoxazoline derived from marine sponges that demonstrates antimycobacterial activity. It is cytotoxic to HeLa cells, inhibiting proliferation with an IC50 value of 29 µM. Aerothionin has antineoplastic activity; isolated from a Red Sea sponge of the Suberea genus. |
|---|---|
| CAS No. | 28714-26-3 |
| Molecular Formula | C24H26Br4N4O8 |
| Molecular Weight | 818.1 g/mol |
| IUPAC Name | (5S)-7,9-dibromo-N-[4-[[(5S)-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl]amino]butyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide |
| Standard InChI | InChI=1S/C24H26Br4N4O8/c1-37-17-11(25)7-23(19(33)15(17)27)9-13(31-39-23)21(35)29-5-3-4-6-30-22(36)14-10-24(40-32-14)8-12(26)18(38-2)16(28)20(24)34/h7-8,19-20,33-34H,3-6,9-10H2,1-2H3,(H,29,35)(H,30,36)/t19?,20?,23-,24-/m1/s1 |
| Standard InChI Key | BJWQSQOWGBUSFC-KBTIEJEYSA-N |
| Isomeric SMILES | COC1=C(C([C@]2(CC(=NO2)C(=O)NCCCCNC(=O)C3=NO[C@@]4(C3)C=C(C(=C(C4O)Br)OC)Br)C=C1Br)O)Br |
| SMILES | COC1=C(C(C2(CC(=NO2)C(=O)NCCCCNC(=O)C3=NOC4(C3)C=C(C(=C(C4O)Br)OC)Br)C=C1Br)O)Br |
| Canonical SMILES | COC1=C(C(C2(CC(=NO2)C(=O)NCCCCNC(=O)C3=NOC4(C3)C=C(C(=C(C4O)Br)OC)Br)C=C1Br)O)Br |
| Appearance | Solid powder |
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